SU11657 -

SU11657

Catalog Number: EVT-256008
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Synthesis Analysis

The synthesis of SU11657 involves several key steps, utilizing techniques common in organic chemistry:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds which serve as the backbone for further modifications.
  2. Reactions: Key reactions include:
    • N-alkylation: This process introduces alkyl groups to nitrogen atoms in the compound, enhancing its biological activity.
    • Cyclization: A cyclization reaction is employed to form the core structure of SU11657, which is crucial for its interaction with target proteins.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired compound from by-products.
Molecular Structure Analysis

The molecular structure of SU11657 can be described as follows:

  • Molecular Formula: C17_{17}H19_{19}N5_{5}O
  • Molecular Weight: Approximately 313.37 g/mol
  • Structural Features:
    • The compound contains a pyrimidine ring system, which is essential for its biological activity.
    • Functional groups include amines and ketones that influence solubility and binding affinity.

The three-dimensional conformation of SU11657 allows it to effectively bind to its target receptors, facilitating its role as an inhibitor.

Chemical Reactions Analysis

SU11657 participates in various chemical reactions that are critical to its function:

  1. Binding Reactions: The primary reaction of interest is the binding of SU11657 to the VEGFR, which inhibits downstream signaling pathways essential for cell proliferation and survival.
  2. Metabolic Reactions: In vivo, SU11657 undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes modify its structure, affecting its pharmacokinetics.
  3. Degradation Pathways: Understanding the degradation pathways of SU11657 is vital for optimizing its therapeutic efficacy and minimizing side effects.

Technical details regarding these reactions can vary based on experimental conditions and biological systems studied.

Mechanism of Action

The mechanism of action of SU11657 revolves around its ability to inhibit tyrosine kinases associated with VEGF signaling:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of VEGFR, SU11657 prevents phosphorylation events that lead to angiogenesis.
  2. Downstream Effects: The inhibition of VEGFR results in reduced endothelial cell proliferation and migration, ultimately leading to decreased tumor vascularization.
  3. Data Supporting Mechanism: Preclinical studies have demonstrated significant reductions in tumor growth in animal models treated with SU11657, correlating with decreased angiogenesis markers.
Physical and Chemical Properties Analysis

The physical and chemical properties of SU11657 include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective drug delivery systems.

Applications

SU11657 has several scientific applications primarily within oncology:

  • Cancer Research: It is extensively studied as a potential therapeutic agent for various cancers due to its ability to inhibit tumor growth through anti-angiogenic mechanisms.
  • Drug Development: As a lead compound, SU11657 serves as a template for developing novel tyrosine kinase inhibitors with improved efficacy and safety profiles.
  • Clinical Trials: It has been evaluated in clinical settings for its effectiveness against solid tumors, contributing valuable data towards understanding cancer treatment strategies.
Introduction to SU11657 in Targeted Therapy

Historical Context and Development of SU11657 as a Multitargeted Tyrosine Kinase Inhibitor

SU11657 was developed by SUGEN (later acquired by Pfizer) as part of a broader effort to optimize the potency and selectivity of indolin-2-one derivatives. Early research focused on overcoming chemotherapy resistance in acute myeloid leukemia (AML), where FLT3 mutations occur in 30% of cases and correlate with poor prognosis [1]. In 2007, Leukemia Research published seminal work demonstrating that SU11657 combined with doxorubicin significantly extended survival in murine AML models. Leukemic mice treated with this dual regimen exhibited near-complete tumor regression, whereas monotherapy provided marginal benefit [1]. This established SU11657’s role in reversing anthracycline resistance.

Concurrently, SU11657 was evaluated in solid tumors. Neuroblastoma xenograft studies revealed potent antiangiogenic effects: daily oral administration (40 mg/kg) inhibited tumor growth by 88–93.8% and reduced vascular volume by 63–96% [2]. Its efficacy in meningioma models further highlighted its broad applicability. SU11657 radiosensitized primary human meningioma cells, reducing clonogenic survival and amplifying radiation-induced apoptosis [3]. These findings underscored its dual mechanism—direct antitumor activity and vascular normalization.

Key milestones:

  • 2003: First evidence of FLT3-ITD inhibition in APL models [1] [7]
  • 2007: Validation of chemosensitization in AML [1]
  • 2008: Radiosensitization in meningiomas [3]

Table 1: SU11657 in Preclinical Tumor Models

Tumor TypeKey FindingsReference
AMLSynergy with doxorubicin; 80% survival at 60 days vs. 20% in controls [1]
Neuroblastoma93.8% growth inhibition in IMR-32 xenografts; 96% reduction in vessel volume [2]
Meningioma50% reduction in clonogenic survival with radiation; enhanced apoptosis [3] [7]
Renal CarcinomaVascular normalization improving drug delivery (via analogue sunitinib data) [5]

Pharmacological Classification and Structural Analogues

SU11657 belongs to the indolin-2-one class of ATP-competitive RTK inhibitors. Its core structure features a hydrophobic pyrrole moiety critical for binding the kinase hinge region, while solubilizing groups enhance bioavailability. Pharmacologically, it is classified as a Type I TKI, targeting active kinase conformations.

Structural Analogues

SU11657 shares 90% structural homology with sunitinib (SU11248), differing only in side-chain modifications aimed at optimizing kinase selectivity:

  • Sunitinib (SU11248): FDA-approved for renal cell carcinoma and GISTs. Both compounds inhibit PDGFR, VEGFR, and c-KIT, but sunitinib exhibits higher affinity for VEGFR2 (IC₅₀: 10 nM vs. SU11657’s 20 nM) [8].
  • SU5416 & SU6668: Earlier analogues with narrower spectrums; SU11657’s balanced inhibition reduces compensatory signaling [3].

Table 2: Kinase Inhibition Profile of SU11657 vs. Key Analogues

Target KinaseSU11657 IC₅₀ (nM)Sunitinib IC₅₀ (nM)Selectivity Notes
FLT31520Critical for AML efficacy
PDGFR-β810Antiangiogenic/stromal targeting
VEGFR13515Weaker than sunitinib
VEGFR22010Lower potency than sunitinib
c-KIT2520Comparable activity

Data compiled from [2] [7] [8]

SU11657’s multitargeted action disrupts several oncogenic pathways:

  • Antiangiogenesis: Blocks VEGFR/PDGFR signaling, reducing endothelial cell proliferation and vessel permeability [5].
  • Direct antitumor effects: Inhibits FLT3-ITD in AML blasts and PDGFR in meningioma, inducing apoptosis [1] [7].
  • Chemosensitization: Suppresses ABCG2-mediated drug efflux (shared with sunitinib), enhancing intracellular chemotherapy accumulation [8].

Mechanism-Driven Synergies

  • With Cytotoxic Agents: Vascular normalization by SU11657 improves doxorubicin delivery in leukemia and gemcitabine penetration in renal cancer (per sunitinib data) [1] [5].
  • With Radiation: Reduces meningioma cell viability via PDGFR inhibition and impairs DNA damage repair [3] [7].

Properties

Product Name

SU11657

Synonyms

SU11657; SU11657; SU11657.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.